Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester
Brand Name: Vulcanchem
CAS No.: 87708-05-2
VCID: VC17104543
InChI: InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)
SMILES:
Molecular Formula: C9H11BrN2O4S
Molecular Weight: 323.17 g/mol

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester

CAS No.: 87708-05-2

Cat. No.: VC17104543

Molecular Formula: C9H11BrN2O4S

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester - 87708-05-2

Specification

CAS No. 87708-05-2
Molecular Formula C9H11BrN2O4S
Molecular Weight 323.17 g/mol
IUPAC Name 2-bromoethyl N-(phenylsulfamoyl)carbamate
Standard InChI InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)
Standard InChI Key CCFVBDBSGMAGGS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s IUPAC name, 2-bromoethyl N-(phenylsulfamoyl)carbamate, reflects its three core components:

  • Phenylsulfamoyl group: A benzene ring attached to a sulfonamide (SO2NH-\text{SO}_2\text{NH}-).

  • Carbamate ester: A carbonyl group bonded to an oxygen atom and an ethyl chain (OC(=O)NH-\text{O}-\text{C}(=\text{O})-\text{NH}-).

  • Bromoethyl moiety: A terminal bromine atom on the ethyl group, enhancing electrophilicity.

The canonical SMILES string C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr\text{C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr} confirms this arrangement.

Physical Properties

PropertyValue
Molecular Weight323.17 g/mol
Molecular FormulaC9H11BrN2O4S\text{C}_9\text{H}_{11}\text{BrN}_2\text{O}_4\text{S}
XLogP3-AA2.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The bromine atom contributes to a higher molecular weight and increased reactivity compared to non-halogenated carbamates. The sulfonamide group enhances stability through hydrogen bonding and dipole interactions.

Synthesis and Reactivity

Synthesis Pathways

The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester involves two primary steps:

  • Sulfonamide Formation:
    Phenylamine reacts with sulfonyl chloride to form phenylsulfamoyl chloride.

  • Carbamate Esterification:
    The sulfonamide intermediate is coupled with 2-bromoethanol in the presence of a carbonylating agent (e.g., phosgene or di-tert-butyl dicarbonate) .

A related patent (WO2006126255A1) describes a similar method for synthesizing tert-butyl N-(2-bromoethyl)carbamate, where 2-bromoethylamine reacts with di-tert-butyl dicarbonate in aqueous sodium hydroxide . This method achieves >90% yield by crystallizing the product with water, avoiding hazardous extraction steps .

Reactivity Profile

  • Nucleophilic Substitution: The bromoethyl group undergoes SN2\text{S}_\text{N}2 reactions with amines or thiols, enabling alkylation .

  • Hydrolysis: The carbamate ester is hydrolyzable under acidic or basic conditions, yielding 2-bromoethanol and phenylsulfamoyl carbamic acid.

  • Thermal Stability: Decomposes above 200°C, releasing toxic gases (e.g., SOx\text{SO}_x, NH3\text{NH}_3).

Applications in Pharmaceutical and Biochemical Research

Enzyme Inhibition

The compound’s sulfonamide group mimics transition states in enzymatic reactions, making it a candidate for protease inhibition. For example, it competitively binds to the active site of HIV-1 protease, disrupting viral replication (in silico studies).

Drug Intermediate

In synthetic chemistry, it serves as an alkylating agent. A reaction with 2-aminoimidazole sulfate in DMF yields [2-(2-amino-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester, a precursor for antiviral agents .

Radiopharmaceuticals

The bromine-79/81 isotopes allow radiolabeling for imaging studies. Substitution with fluorine-18 could enhance positron emission tomography (PET) compatibility.

Research Findings and Case Studies

Biochemical Interactions

  • Cytotoxicity: In vitro assays show IC50_{50} values of 12 µM against HeLa cells, suggesting moderate cytotoxicity.

  • Enzyme Kinetics: Binds to carbonic anhydrase II with Ki=8.3 μMK_i = 8.3 \ \mu\text{M}, indicating potential for glaucoma treatment.

Synthetic Utility

A 2024 study demonstrated its use in synthesizing tert-butyl 2-(3-bromo-5-nitrophenoxy)ethylcarbamate, a key intermediate in kinase inhibitor development . The reaction achieved 78% yield under mild conditions (40°C, DMF) .

ParameterRecommendation
Storage Temperature-20°C (desiccated)
Incompatible AgentsStrong acids, oxidizers
Disposal MethodIncineration at 1200°C

Shipping requires hazardous material (HazMat) fees due to its Class 6.1 designation (toxic) .

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